molecular formula C6H9N3O B143134 1,3-Dimethyl-1H-pyrazole-5-carboxamide CAS No. 136678-93-8

1,3-Dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B143134
M. Wt: 139.16 g/mol
InChI Key: RKOPPJWNONMZGZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazole-5-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The pyrazole ring is a versatile scaffold that is found in a variety of compounds with diverse biological activities, including antitumor, anti-inflammatory, and analgesic properties .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide can be achieved with good yield by reacting the acid chloride with 2,3-diaminopyridine . Another approach involves the reaction of silylated pyrazole derivatives with chlorinated compounds to yield furanyl and pyranyl derivatives, which have been tested for antileukemic activity . Additionally, the synthesis of pyrazole derivatives can involve complex reactions with various substituents, as demonstrated in the case of a designer drug with a highly substituted pyrazole skeleton .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using spectroscopic techniques such as NMR and mass spectrometry. For example, the structure of a new cannabimimetic designer drug was determined using NMR spectroscopy, with the aid of predicted (13)C NMR shifts to confirm the positions of the substituents on the pyrazole ring . X-ray crystallography is another powerful tool for determining the three-dimensional structure of pyrazole derivatives, as seen in the structural elucidation of antipyrine-like derivatives and other novel pyrazole compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of different products. For example, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles yields pyrazolo[1,5-a]-pyrimidine derivatives, while treatment with isatin and selected aldehydes produces Schiff bases . These reactions are important for the synthesis of compounds with potential antitumor activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal packing of antipyrine derivatives is stabilized by a combination of hydrogen bonds and π-interactions, which are energetically relevant and contribute to the stability of the molecular assemblies . The thermal stability of pyrazole derivatives can be assessed through thermogravimetric analysis, as demonstrated for a novel pyrazole derivative that was stable up to 190°C . Additionally, the nonlinear optical properties of these compounds can be investigated based on their polarizability and hyperpolarizability values .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

1,3-Dimethyl-1H-pyrazole-5-carboxamide is involved in various chemical synthesis processes. For instance, it serves as an aminocarbonyl transfer reagent in the synthesis of highly functionalized pyrazoles, which has potential applications in developing novel mechanism-based skeletal muscle relaxants (Drummond & Johnson, 1988). Additionally, its structural derivatives have been synthesized and characterized using spectroscopic techniques, contributing to the field of organic chemistry and materials science (Yıldırım, Kandemirli, & Demir, 2005).

DNA Binding and Anticancer Studies

Research on bis-pyrazoles synthesized from 3,5-dimethyl pyrazole suggests their potential for DNA binding and anticancer applications. These compounds have been investigated through molecular docking and spectroscopic techniques, showing promising activity against cancer cell lines (Reddy et al., 2017).

Antipsychotic Potential

Some derivatives of 1,3-Dimethyl-1H-pyrazole-5-carboxamide have been evaluated for their antipsychotic properties. For example, certain compounds showed reduced spontaneous locomotion in mice without binding to D2 dopamine receptors, which is a distinct characteristic compared to available antipsychotic drugs (Wise et al., 1987).

Polarographic Analysis

The polarographic behavior of arylazo pyrazoles, which include derivatives of 1,3-Dimethyl-1H-pyrazole-5-carboxamide, has been studied. This research is crucial for understanding the electrochemical properties of these compounds, which can be relevant in various chemical analysis and synthesis applications (Ravindranath, Ramadas, & Brahmaji Rao, 1983).

Antibacterial Properties

The antimicrobial potential of 1,3-Dimethyl-1H-pyrazole-5-carboxamide derivatives has been explored. For instance, certain compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Şahan, Yıldırım, & Albayrak, 2013).

Biocompatibility in Dental Applications

The biocompatibility of 3, 5-dimethyl-1-thiocarboxamide pyrazole, a related compound, has been investigated for use in dental composites. This study is significant for ensuring the safety and effectiveness of dental materials containing pyrazole derivatives (Abaszadeh, Mohammadi, & Mohammadzadeh, 2020).

Safety And Hazards

The safety information available indicates that 1,3-Dimethyl-1H-pyrazole-5-carboxamide is associated with some hazards. The GHS pictograms indicate a signal word of "Warning" .

Future Directions

1,3-Dimethyl-1H-pyrazole-5-carboxamide and its derivatives have shown potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae . This suggests that 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides .

properties

IUPAC Name

2,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-3-5(6(7)10)9(2)8-4/h3H,1-2H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOPPJWNONMZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371258
Record name 1,3-Dimethyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1H-pyrazole-5-carboxamide

CAS RN

136678-93-8
Record name 1,3-Dimethyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
N Miyamoto, N Sakai, T Hirayama, K Miwa… - Bioorganic & medicinal …, 2013 - Elsevier
Vascular endothelial growth factor (VEGF) plays important roles in tumor angiogenesis, and the inhibition of its signaling pathway is considered an effective therapeutic option for the …
Number of citations: 71 www.sciencedirect.com
D Huang, A Liu, W Liu, X Liu, Y Ren… - Heterocyclic …, 2017 - degruyter.com
Fourteen 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings were synthesized and characterized by 1 H NMR, mass spectrometry and elemental analysis. …
Number of citations: 19 www.degruyter.com
Z Yan, A Liu, M Huang, M Liu, H Pei, L Huang… - European Journal of …, 2018 - Elsevier
Pyrazolecarboxamide fungicides are one of the most important classes of agricultural fungicides, which belong to succinodehydrogenase inhibitors (SDHIS). To discover new …
Number of citations: 65 www.sciencedirect.com
S Cherukupalli, GA Hampannavar, S Chinnam… - Bioorganic & Medicinal …, 2018 - Elsevier
Pyrazolo[4,3-d]pyrimidine, a fused heterocycle bearing pyrazole and pyrimidine portions has gained a significant attention in the field of bioorganic and medicinal chemistry. Pyrazolo[4,…
Number of citations: 35 www.sciencedirect.com
Y Oguro, DR Cary, N Miyamoto, M Tawada… - Bioorganic & medicinal …, 2013 - Elsevier
For the purpose of discovering novel type-II inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) kinase, we designed and synthesized 5,6-fused heterocyclic …
Number of citations: 49 www.sciencedirect.com
K Ishimoto, Y Sawai, N Fukuda, T Nagata, T Ikemoto - Tetrahedron, 2013 - Elsevier
A convergent and streamlined synthesis of selective vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors has been achieved using a synthetic strategy based on an …
Number of citations: 8 www.sciencedirect.com
DH Dawood, ES Nossier, MM Ali, AE Mahmoud - Bioorganic chemistry, 2020 - Elsevier
Based on the previous studies that revealed the valuable role of pyrazole scaffold in cancer management and VEGFR-2 inhibition, a new set of pyrazole conjugated with pyrazoline, …
Number of citations: 49 www.sciencedirect.com
R Alam, D Wahi, R Singh, D Sinha, V Tandon… - Bioorganic …, 2016 - Elsevier
In an attempt to find potential anticancer agents, a series of novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates 5a-i and 5-(3-(4-…
Number of citations: 76 www.sciencedirect.com
KM Kasiotis, EN Tzanetou, SA Haroutounian - Frontiers in chemistry, 2014 - frontiersin.org
Angiogenesis is a mulit-step process by which new blood vessels are formed from preexisting vasculature. It is a key rate limiting factor in tumor growth since new blood vessels are …
Number of citations: 62 www.frontiersin.org
MI El-Gamal, SO Zaraei, MM Madkour, HS Anbar - Molecules, 2022 - mdpi.com
Pyrazole has been recognized as a pharmacologically important privileged scaffold whose derivatives produce almost all types of pharmacological activities and have attracted much …
Number of citations: 19 www.mdpi.com

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